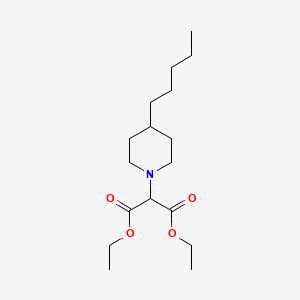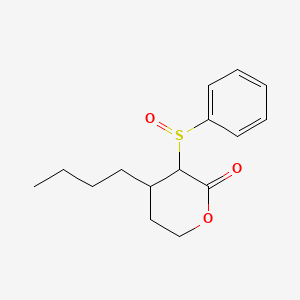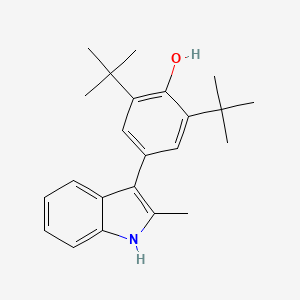
Phe-Thr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Phe-Thr can be achieved through standard solid-phase peptide synthesis (SPPS) methods, such as the Fmoc (9-fluorenylmethyloxycarbonyl) strategy . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds. Industrial production methods may involve large-scale SPPS or solution-phase synthesis techniques to produce this compound in bulk quantities .
Análisis De Reacciones Químicas
Phe-Thr undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of functional groups on the phenylalanine or threonine residues using reagents like halogens or alkylating agents
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Phe-Thr involves its interaction with specific molecular targets and pathways. For example, this compound can bind to somatostatin receptors, which are distributed in the cell membranes of many tumor cells . This binding can inhibit the release of growth hormone and other signaling molecules, leading to various physiological effects. The molecular targets and pathways involved in the action of this compound include protein-protein interactions, receptor binding, and modulation of signaling cascades .
Comparación Con Compuestos Similares
Phe-Thr can be compared with other similar dipeptides, such as:
Phe-Phe (phenylalanine-phenylalanine): Known for its role in peptide self-assembly and nanostructure formation.
Thr-Thr (threonine-threonine):
The uniqueness of this compound lies in its specific combination of phenylalanine and threonine residues, which confer distinct chemical and biological properties. This dipeptide’s ability to interact with specific receptors and participate in various biochemical processes highlights its potential for diverse applications .
Propiedades
Número CAS |
51352-44-4 |
|---|---|
Fórmula molecular |
C13H18N2O4 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-8(16)11(13(18)19)15-12(17)10(14)7-9-5-3-2-4-6-9/h2-6,8,10-11,16H,7,14H2,1H3,(H,15,17)(H,18,19)/t8-,10+,11+/m1/s1 |
Clave InChI |
NYQBYASWHVRESG-MIMYLULJSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N)O |
SMILES canónico |
CC(C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N)O |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Amino-2-{[(4-methylphenyl)sulfanyl]methyl}phenol](/img/structure/B14136762.png)

![N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide](/img/structure/B14136775.png)







![2'-Phenyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B14136818.png)
![3-(2-fluorophenyl)-4-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B14136824.png)
